molecular formula C9H10Cl2O B8390096 2-(2,6-Dichlorophenyl)propan-1-ol

2-(2,6-Dichlorophenyl)propan-1-ol

Cat. No.: B8390096
M. Wt: 205.08 g/mol
InChI Key: MHLXPMKPOYSCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dichlorophenyl)propan-1-ol is an aromatic alcohol featuring a 2,6-dichlorophenyl group attached to the second carbon of a propanol backbone. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric hindrance from the dichlorinated aromatic ring. For instance, the compound’s dichlorophenyl moiety is a common pharmacophore in antihypertensive agents like clonidine (), and its alcohol functionality makes it a versatile intermediate in organic synthesis ().

Properties

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H10Cl2O/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6,12H,5H2,1H3

InChI Key

MHLXPMKPOYSCOJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key distinctions between 2-(2,6-Dichlorophenyl)propan-1-ol and its analogs:

Compound Molecular Structure Key Functional Groups Applications/Properties References
This compound 2,6-Dichlorophenyl group at C2 of propanol Primary alcohol, dichlorinated aromatic Synthetic intermediate; potential precursor for pharmaceuticals or agrochemicals.
Clonidine Hydrochloride 2,6-Dichlorophenyl linked to imidazoline ring Imidazoline, amine hydrochloride α2-adrenergic agonist; treats hypertension, ADHD, and opioid withdrawal.
3-(2,6-Dichlorophenyl)propan-1-ol 2,6-Dichlorophenyl group at C3 of propanol (positional isomer) Primary alcohol, dichlorinated aromatic Used in synthesis of isoindole derivatives (e.g., phthalimide-protected intermediates).
2,6-Dichlorobenzyl Alcohol 2,6-Dichlorophenyl group attached to a benzyl alcohol Benzyl alcohol, dichlorinated aromatic Antimicrobial preservative; used in cosmetics and topical formulations. N/A¹

¹Data inferred from structural analogs outside provided evidence.

Key Findings:

Positional Isomerism: The placement of the dichlorophenyl group on the propanol chain significantly impacts reactivity. For example, 3-(2,6-Dichlorophenyl)propan-1-ol () undergoes nucleophilic substitution more readily due to reduced steric hindrance at the terminal carbon, facilitating reactions with phthalimide . In contrast, this compound’s central hydroxyl group may hinder such reactions.

Pharmacological Relevance: Clonidine (), though structurally distinct due to its imidazoline ring, shares the 2,6-dichlorophenyl motif. This group enhances binding affinity to α2-adrenergic receptors, demonstrating how minor structural modifications (e.g., replacing alcohol with an imidazoline) drastically alter biological activity .

Synthetic Utility :

  • Alcohols like this compound are valuable intermediates. The synthesis of 2-[3-(2,6-dichlorophenyl)propyl]isoindole-1,3-dione () highlights the role of such alcohols in constructing heterocyclic frameworks, which are prevalent in drug discovery .

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